tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Description
tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (molecular formula: C₁₂H₁₃ClN₂O₂; molecular weight: 252.70) is a pyrrolopyridine derivative featuring a tert-butyl carbamate group at the 1-position and a chlorine substituent at the 4-position of the fused bicyclic ring system . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its tert-butyl group enhances solubility in organic solvents, facilitating its use in cross-coupling and substitution reactions, while the chlorine atom modulates electronic properties and reactivity .
Properties
IUPAC Name |
tert-butyl 4-chloropyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJSMCAEKFKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate typically involves the following key steps:
- Construction of the pyrrolo[3,2-c]pyridine bicyclic core via cyclization of appropriate precursors.
- Introduction of the tert-butyl carbamate protecting group (Boc protection) on the nitrogen atom.
- Selective chlorination at the 4-position of the pyrrolo[3,2-c]pyridine ring.
Typical Synthetic Routes
Route A: Cyclization Followed by Boc Protection and Chlorination
Cyclization of Pyridine Precursors: Starting from 4-chloropyridine derivatives or related intermediates, intramolecular cyclization is performed to form the pyrrolo[3,2-c]pyridine skeleton. This can be achieved via palladium-catalyzed reactions such as Larock indole synthesis adapted for pyrrolopyridines.
Boc Protection: The nitrogen atom of the pyrrolo[3,2-c]pyridine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP) in an aprotic solvent (e.g., dichloromethane or THF) at room temperature or slightly elevated temperatures (0–20°C). This step ensures stability and selectivity in subsequent transformations.
Selective Chlorination: The 4-position is chlorinated using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. Temperature control is critical to prevent over-chlorination or decomposition.
Route B: Direct Boc Protection of Pre-chlorinated Pyrrolopyridine
In some protocols, the pyrrolo[3,2-c]pyridine core is first chlorinated at the 4-position, followed by Boc protection of the nitrogen. This sequence can be advantageous when the chlorination step requires harsher conditions incompatible with Boc groups.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| Cyclization | Pd catalyst (e.g., Pd(OAc)2), base, solvent | Larock-type synthesis; inert atmosphere required | 60–80 |
| Boc Protection | Di-tert-butyl dicarbonate, Et3N or DMAP, DCM | 0–20°C, 3 h; moisture exclusion critical | 90–98 |
| Chlorination | POCl3 or SOCl2, reflux in inert solvent | Controlled temperature to avoid side reactions | 70–85 |
- Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate (EtOAc).
- Bases: Triethylamine or DMAP enhances nucleophilicity during Boc protection.
- Temperature: Maintaining low to moderate temperatures during Boc protection prevents Boc cleavage; reflux is used for chlorination.
- Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients is standard for isolating pure product.
Industrial Production Considerations
- Scale-up: Large-scale synthesis employs continuous flow reactors to improve heat transfer and reaction control, increasing yield and reproducibility.
- Automation: Automated synthesis platforms enable precise reagent addition and temperature regulation.
- Purity: High purity (>98%) is achieved by optimizing reaction times, reagent stoichiometry, and purification protocols.
- Safety: Handling chlorinating agents and Boc reagents requires strict safety protocols including fume hoods and personal protective equipment.
Analytical Characterization Post-Synthesis
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows tert-butyl protons as a singlet around δ 1.4 ppm, aromatic protons between δ 7.5–8.5 ppm, and pyrrole ring protons at δ 3.0–4.2 ppm.
- ^13C NMR confirms carbamate carbonyl (~δ 150–160 ppm) and aromatic carbons.
High-Resolution Mass Spectrometry (HRMS):
- Confirms molecular ion peak consistent with molecular formula C12H15ClN2O2 (Molecular weight ~254.7 g/mol).
-
- Provides definitive structural confirmation of the bicyclic core and substitution pattern with precise bond lengths and angles.
Reaction Mechanism Insights
- Boc Protection: Nucleophilic attack of the nitrogen lone pair on di-tert-butyl dicarbonate forms the carbamate linkage, facilitated by base catalysis.
- Chlorination: Electrophilic substitution at the 4-position occurs via activation of the ring by POCl3 or SOCl2, with regioselectivity influenced by electronic effects of the nitrogen atoms.
- Cyclization: Palladium-catalyzed C–N bond formation involves oxidative addition, coordination, and reductive elimination steps to close the pyrrolo ring.
Data Table: Summary of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|
| Cyclization | Pd catalyst, base, inert solvent | 60–80 | Larock indole-type synthesis adapted |
| Boc Protection | Di-tert-butyl dicarbonate, Et3N, DCM | 90–98 | 0–20°C, moisture sensitive |
| Chlorination | POCl3 or SOCl2, reflux | 70–85 | Temperature control critical |
| Purification | Silica gel chromatography | — | Hexane/ethyl acetate gradient |
| Industrial Scale-up | Continuous flow reactors, automation | Optimized | Enhances yield and purity |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[3,2-c]pyridine derivatives .
Scientific Research Applications
tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes structurally related compounds and their distinguishing features:
Biological Activity
Introduction
Tert-butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula: C11H12ClN2O2
- Molecular Weight: 238.67 g/mol
- CAS Number: 227459-20-3
These properties indicate that the compound belongs to a class of pyrrole derivatives, which are known for their diverse biological activities.
Antimicrobial Activity
Research has shown that pyrrole-based compounds exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of pyrrole derivatives against various bacterial strains, including Pseudomonas putida and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 5 µM, indicating potent antimicrobial activity .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that this compound inhibits the MPS1 kinase, which is implicated in cancer cell proliferation. The IC50 value for this inhibition was found to be 0.025 µM, showcasing its potential as an anticancer agent . Additionally, in vivo studies using HCT116 human tumor xenograft models indicated that the compound possesses a favorable pharmacokinetic profile and exhibits dose-dependent inhibition of tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives can often be correlated with their structural features. The presence of the tert-butyl group and chlorine atom in the structure of this compound is crucial for enhancing its lipophilicity and biological activity. Studies have shown that modifications to these groups can significantly alter the compound's efficacy against various targets .
Case Study 1: Antituberculosis Activity
A series of pyrrole derivatives were synthesized and evaluated for their antituberculosis activity. Among them, this compound showed promising results with an MIC of 5 µM against Mycobacterium tuberculosis H37Ra. This suggests that further exploration into its mechanism could lead to new therapies for tuberculosis .
Case Study 2: Kinase Inhibition in Cancer Therapy
In a study focused on kinase inhibitors, this compound was identified as a selective inhibitor of MPS1 kinase. The compound's ability to stabilize an inactive conformation of MPS1 led to significant antiproliferative effects in cancer cell lines. This highlights its potential as a therapeutic agent in oncology .
Table 1: Biological Activity Summary of Pyrrole Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate-protected intermediates (e.g., pyrrolo-pyridine derivatives) may undergo chlorination using POCl₃ or PCl₃ under anhydrous conditions. Key parameters include temperature control (0–20°C to avoid side reactions), solvent selection (dichloromethane or THF), and catalytic bases like triethylamine or DMAP to enhance reactivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via silica gel chromatography using gradients of ethyl acetate/hexanes. Yield improvements often require inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive intermediates .
Q. How should researchers handle safety risks associated with this compound during synthesis or purification?
- Safety Protocols :
- Respiratory/eye protection : Use fume hoods and safety goggles due to potential irritancy (acute toxicity data suggest respiratory and dermal hazards) .
- Handling : Avoid ignition sources (e.g., sparks, open flames) as thermal decomposition may release toxic gases (e.g., HCl, CO) .
- Storage : Store in airtight containers at –20°C under inert gas to prevent degradation.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrrolo-pyridine ring substitution) and tert-butyl group integrity (δ ~1.4 ppm for Boc protons).
- MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
- FT-IR : Confirm carbonyl (C=O) stretch of the Boc group (~1700 cm⁻¹) and C–Cl bond (~550 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Approach : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths/angles. For example, similar pyrrolo-pyridine derivatives crystallize in triclinic systems (space group P1) with unit cell parameters a = 6.06 Å, b = 12.00 Å, c = 16.26 Å, and angles α/β/γ ≈ 81–89° .
- Data Interpretation : Compare experimental results with computational models (e.g., DFT-optimized geometries). Discrepancies >0.05 Å in bond lengths may indicate lattice strain or solvent effects .
Q. What strategies mitigate contradictory results in reactivity studies (e.g., unexpected byproducts during functionalization)?
- Troubleshooting :
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities (e.g., de-Boc products from acid/base exposure).
- Reaction Monitoring : In situ IR or Raman spectroscopy to detect intermediates. Adjust stoichiometry if over-chlorination occurs.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize transition states in SNAr reactions, reducing side pathways .
Q. How does the electronic nature of the pyrrolo-pyridine core influence its utility in medicinal chemistry?
- Mechanistic Insight : The electron-deficient pyrrolo-pyridine system enhances electrophilic reactivity at the 4-chloro position, enabling cross-coupling (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic displacement (e.g., with amines).
- Applications : This scaffold is a precursor for kinase inhibitors or PROTACs. Computational studies (e.g., molecular docking) can predict binding affinity to biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
